Cas no 111917-59-0 (Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI))

Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) structure
111917-59-0 structure
Product name:Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI)
CAS No:111917-59-0
MF:C26H34O9
MW:490.542768955231
MDL:MFCD20260622
CID:98023
PubChem ID:15011073

Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI)
    • AdenanthinA
    • Adenanthin
    • (1α,3β,5β,7β,8α,9β,10α,11β)-3-Hydroxy-6,15-dioxokaur-16-ene-1,7,1 1-triyl triacetate
    • [ "" ]
    • Actinodephnine Acuminatin Acuminatoside Adenanthin
    • (1S,3S,4aR,6R,6aR,9S,11S,11aS,11bS)-3-hydroxy-4,4,11b-trimethyl-8-methylene-5,7-dioxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-1,6,11-triyl triacetate
    • Adenanthin-A
    • CHEMBL513653
    • Adenanthin A
    • 111917-59-0
    • FS-10145
    • CS-0023382
    • (1,3,7,11)-1,7,11-Tris(acetyloxy)-3-hydroxykaur-16-ene-6,15-dione
    • AKOS032962103
    • HY-N2819
    • [(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
    • ((1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo(11.2.1.01,10.04,9)hexadecanyl) acetate
    • (1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-BIS(ACETYLOXY)-6-HYDROXY-5,5,9-TRIMETHYL-14-METHYLIDENE-3,15-DIOXOTETRACYCLO[11.2.1.0(1),(1)?.0?,?]HEXADECAN-11-YL ACETATE
    • 85873-93-4
    • (1S,4R,6S,8R,9S,10S,11R,13R,16R)-8,11-Bis(acetyloxy)-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxotetracyclo(11.2.1.0,.0,)hexadecan-16-yl acetic acid
    • (1S,4R,6S,8R,9S,10S,11R,13R,16R)-8,11-Bis(acetyloxy)-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxotetracyclo[11.2.1.0,.0,]hexadecan-16-yl acetic acid
    • MDL: MFCD20260622
    • Inchi: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
    • InChI Key: LEAKQIXYSHIHCW-UHFFFAOYSA-N
    • SMILES: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl

Computed Properties

  • Exact Mass: 490.22000
  • Monoisotopic Mass: 490.22028266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 1030
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 133Ų
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 593.4±50.0 °C at 760 mmHg
  • Flash Point: 192.6±23.6 °C
  • PSA: 133.27000
  • LogP: 1.92900
  • Vapor Pressure: 0.0±3.8 mmHg at 25°C

Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Security Information

Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D511938-10mg
Adenanthin
111917-59-0 98%
10mg
$1365 2024-05-24
eNovation Chemicals LLC
D511938-5mg
Adenanthin
111917-59-0 98%
5mg
$735 2025-02-27
eNovation Chemicals LLC
D511938-10mg
Adenanthin
111917-59-0 98%
10mg
$1365 2025-02-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A35820-5mg
(1α,3β,5β,7β,8α,9β,10α,11β)-3-Hydroxy-6,15-dioxokaur-16-ene-1,7,1 1-triyl triacetate
111917-59-0 ,HPLC≥98%
5mg
¥6720.0 2023-09-09
ChemFaces
CFN99215-5mg
Adenanthin
111917-59-0 >=98%
5mg
$498 2021-07-22
ChemFaces
CFN99215-5mg
Adenanthin
111917-59-0 >=98%
5mg
$498 2023-09-19
A2B Chem LLC
AE17459-5mg
Adenanthin
111917-59-0 98.5%
5mg
$844.00 2024-04-20
eNovation Chemicals LLC
D511938-5mg
Adenanthin
111917-59-0 98%
5mg
$735 2024-05-24
A2B Chem LLC
AE17459-1mg
Adenanthin
111917-59-0 >98%
1mg
$837.00 2024-04-20
eNovation Chemicals LLC
D511938-10mg
Adenanthin
111917-59-0 98%
10mg
$1365 2025-02-27

Additional information on Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI)

Comprehensive Overview of Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) (CAS No. 111917-59-0)

Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) is a complex organic compound with the CAS number 111917-59-0. This compound belongs to the class of diterpenoids and is characterized by its intricate molecular structure and unique biological activities. Diterpenoids are a diverse group of natural products derived from the cyclization of geranylgeranyl diphosphate (GGDP), and they play significant roles in various biological processes.

The molecular formula of Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) is C28H42O8. The compound features a kaurane skeleton with multiple functional groups including hydroxyl and acetyloxy moieties. These functional groups contribute to its diverse biological activities and potential applications in pharmaceutical and medicinal chemistry.

Recent research has highlighted the pharmacological properties of Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI). Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Natural Products demonstrated that Kaur-16-ene derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound may have therapeutic potential in treating inflammatory diseases.

In addition to its anti-inflammatory properties, Kaur-16-ene-6,15-dione, 1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b, ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄(9CI) has been investigated for its anti-cancer effects. Research conducted at the National Cancer Institute found that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. These findings indicate that Kaur-16-ene derivatives may serve as promising lead compounds for the development of novel anti-cancer drugs.

The synthesis of Kaur-16-ene derivatives has also been an area of active research. A recent study published in the Tetrahedron Letters described an efficient synthetic route to prepare Kaur- -ene derivatives using a combination of palladium-catalyzed cross-coupling reactions and selective oxidation steps. This synthetic approach not only improves the yield and purity of the final product but also allows for the facile modification of functional groups to explore structure-activity relationships.

Beyond its therapeutic applications, Kaur- -ene derivatives have been explored for their agricultural uses. A study published in the Pest Management Science reported that certain Kaurane-type diterpenoids exhibit potent insecticidal activity against a range of agricultural pests. This property makes them valuable candidates for developing environmentally friendly pesticides.

In conclusion, Kaur- -ene derivatives, particularly Kaur- -ene-6 -dione , , , , , , , , , , , , , , , , , , -tris(acetyloxy)-3-hydroxy-, ( b b b b)- (9CI), represent a class of compounds with significant potential in various fields including pharmaceuticals and agriculture. Ongoing research continues to uncover new applications and mechanisms of action for these compounds, further highlighting their importance in modern chemistry and biology.

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